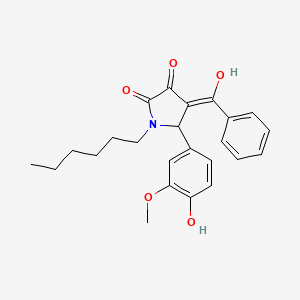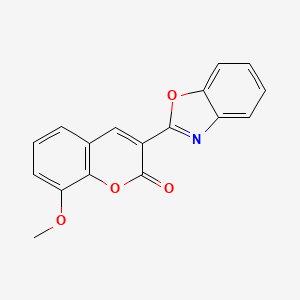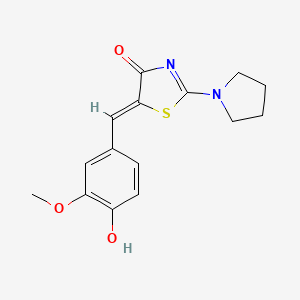
1-hexyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrol-2-one core with multiple functional groups, including benzoyl, hexyl, hydroxy, and methoxyphenyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactionsSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality 4-BENZOYL-1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE .
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the benzoyl group may produce benzyl derivatives .
Scientific Research Applications
4-BENZOYL-1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-BENZOYL-1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the benzoyl and hexyl groups may interact with hydrophobic regions of proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1H-PYRROL-2(5H)-ONE
- 4-BENZOYL-1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1H-PYRROL-2-ONE
Uniqueness
Compared to similar compounds, 4-BENZOYL-1-HEXYL-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the benzoyl and hexyl groups, provides a versatile platform for various chemical modifications and biological interactions.
Properties
Molecular Formula |
C24H27NO5 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(4Z)-1-hexyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27NO5/c1-3-4-5-9-14-25-21(17-12-13-18(26)19(15-17)30-2)20(23(28)24(25)29)22(27)16-10-7-6-8-11-16/h6-8,10-13,15,21,26-27H,3-5,9,14H2,1-2H3/b22-20- |
InChI Key |
CSRLOLDGDZTGPH-XDOYNYLZSA-N |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11093174.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B11093175.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B11093183.png)
![6-(2-methyl-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11093187.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11093192.png)

![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11093200.png)
![4-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}benzenesulfonamide](/img/structure/B11093202.png)
![6,7-dimethoxy-3-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11093213.png)
![3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11093215.png)
![(2Z)-3-benzyl-N-(4-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11093219.png)
![4-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11093239.png)
![Methyl 2-(acetylamino)-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate](/img/structure/B11093240.png)
